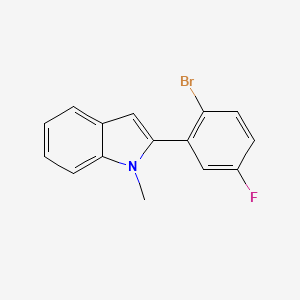
2-(2-Bromo-5-fluorophenyl)-1-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-fluorophenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and fluorine atoms in the phenyl ring of this compound adds unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluoroaniline and 1-methylindole.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The 2-bromo-5-fluoroaniline is first treated with the base to form the corresponding aniline derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
Substitution: Formation of substituted indoles with various functional groups.
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or alkyne derivatives.
Applications De Recherche Scientifique
2-(2-Bromo-5-fluorophenyl)-1-methylindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes, receptors, or DNA, altering their function.
Pathways Involved: The compound may inhibit enzyme activity, block receptor signaling, or induce DNA damage, leading to cellular responses such as apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-5-fluorophenyl)ethan-1-ol
- (2-Bromo-5-fluorophenyl)(morpholino)methanone
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
Uniqueness
2-(2-Bromo-5-fluorophenyl)-1-methylindole stands out due to its unique combination of bromine and fluorine atoms in the phenyl ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H11BrFN |
|---|---|
Poids moléculaire |
304.16 g/mol |
Nom IUPAC |
2-(2-bromo-5-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H11BrFN/c1-18-14-5-3-2-4-10(14)8-15(18)12-9-11(17)6-7-13(12)16/h2-9H,1H3 |
Clé InChI |
UMCGWRYVTHBALD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















